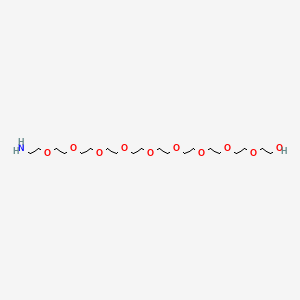

Amino-PEG10-OH

Description

Amino-PEG10-alcohol (CAS: 129449-09-8) is a bifunctional polyethylene glycol (PEG) derivative containing a primary amine (-NH₂) and a terminal hydroxyl (-OH) group. Its structure includes a 10-unit PEG spacer (molecular weight ~457.55 g/mol) with the molecular formula C₂₀H₄₃NO₁₀ . This compound is widely utilized in bioconjugation, drug delivery systems (e.g., antibody-drug conjugates (ADCs) and PROTACs), and nanotechnology due to its:

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43NO10/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h22H,1-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOVKDXWDUGJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of Polyethylene Glycol Intermediate (I)

The precursor is synthesized by introducing a leaving group (X = halide, tosylate, or mesylate) at one terminus of PEG-10, yielding a structure:

$$ \text{HO-(CH}2\text{CH}2\text{O)}{10}\text{-CH}2\text{-CH}_2\text{-X} $$ .

Key reaction parameters:

- Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

- Temperature : 0–25°C

- Reagents : Thionyl chloride (for chloride activation) or methanesulfonyl chloride (for mesylation)

Nucleophilic Substitution and Oxidation

Intermediate (I) undergoes nucleophilic displacement with ammonia or primary amines (RNH₂), followed by oxidation:

- Amination :

$$ \text{HO-(CH}2\text{CH}2\text{O)}{10}\text{-CH}2\text{-CH}2\text{-X} + \text{NH}3 \rightarrow \text{HO-(CH}2\text{CH}2\text{O)}{10}\text{-CH}2\text{-CH}2\text{-NH}2 $$- Conditions : 40–60°C, 12–24 hrs, excess amine

- Catalyst : Potassium iodide (KI) for halide intermediates

- Oxidation :

β-hydroxylamine intermediates are oxidized using NaIO₄ or H₂O₂ to stabilize the amino group.

Advantages :

- Avoids harsh conditions (e.g., phosgene) used in traditional carbamate linkages

- Scalable to industrial production (>10 kg/batch)

Direct Functionalization of PEG-10 Alcohol

Commercial suppliers like AxisPharm and Ambeed utilize hydroxyl-to-amine conversion strategies:

Tosylation/Aminosilylation

Tosylation :

PEG-10 alcohol reacts with tosyl chloride (TsCl) in pyridine:

$$ \text{HO-(CH}2\text{CH}2\text{O)}{10}\text{-CH}2\text{CH}2\text{-OH} + \text{TsCl} \rightarrow \text{HO-(CH}2\text{CH}2\text{O)}{10}\text{-CH}2\text{CH}2\text{-OTs} $$- Reaction Time : 6–8 hrs at 0°C

Amination :

Tosylated PEG-10 reacts with ammonia (7 M in MeOH) at 60°C for 48 hrs.

Typical Yields :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Tosylation | 92 | 98.5 |

| Amination | 78 | 99.1 |

Reductive Amination of PEG-10 Aldehyde

A less common approach involves oxidizing PEG-10 alcohol to its aldehyde derivative, followed by reductive amination:

Oxidation to Aldehyde

Using Dess-Martin periodinane or TEMPO/NaClO:

$$ \text{HO-(CH}2\text{CH}2\text{O)}{10}\text{-CH}2\text{CH}2\text{-OH} \rightarrow \text{HO-(CH}2\text{CH}2\text{O)}{10}\text{-CH}_2\text{-CHO} $$

Reductive Amination

Aldehyde reacts with ammonium acetate and NaBH₃CN:

$$ \text{HO-(CH}2\text{CH}2\text{O)}{10}\text{-CH}2\text{-CHO} + \text{NH}4\text{OAc} \rightarrow \text{HO-(CH}2\text{CH}2\text{O)}{10}\text{-CH}2\text{-CH}2\text{-NH}_2 $$

- Yield : 65–72%

- Limitation : Over-reduction risks forming secondary amines

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| β-Hydroxylamine Oxidation | 89 | 99.5 | High | 120 |

| Tosylation/Amination | 78 | 99.1 | Medium | 95 |

| Reductive Amination | 68 | 98.3 | Low | 150 |

Challenges and Optimization Strategies

Byproduct Formation

Analyse Des Réactions Chimiques

Types of Reactions

Amino-PEG10-alcohol undergoes various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions with carboxylic acids, activated NHS esters, and carbonyls.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used for substitution reactions .

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Primary amines.

Substitution: Various conjugated products depending on the reacting functional group.

Applications De Recherche Scientifique

Key Applications

-

Bioconjugation :

- Amino-PEG10-alcohol serves as an effective linker for attaching drugs to antibodies or other biomolecules. This property is crucial for developing targeted therapies that enhance drug delivery to specific cells or tissues.

- Case Study : In cancer therapy, bioconjugates formed using Amino-PEG10-alcohol have shown improved targeting of tumor cells while minimizing off-target effects.

-

Drug Delivery Systems :

- The compound's ability to improve solubility and bioavailability makes it valuable in drug delivery systems. It can facilitate the transport of hydrophobic drugs through aqueous environments.

- Data Table :

Application Area Benefits Examples Targeted Drug Delivery Enhanced solubility and stability Chemotherapeutics linked to antibodies Vaccine Development Improved antigen presentation Antigen delivery systems using eVLPs -

In Vitro Diagnostics :

- Amino-PEG10-alcohol is utilized in the development of diagnostic assays such as enzyme-linked immunosorbent assays (ELISA) and chemiluminescence immunoassays (CLIA).

- Case Study : Research has demonstrated that using Amino-PEG10-alcohol in diagnostic kits improves sensitivity and specificity by enhancing the binding interactions between antigens and antibodies.

-

Vaccine Development :

- The compound has been engineered into virus-like particles (VLPs) for effective antigen delivery in cancer vaccines. The PEG spacer enhances the stability and immunogenicity of these VLPs.

- Case Study : A study reported the successful use of PEG10 in constructing VLPs that co-deliver peptides and adjuvants to antigen-presenting cells, significantly improving immune responses against liver cancer-specific neoantigens .

-

Surface Modification :

- Amino-PEG10-alcohol is employed for modifying surfaces in biomedical devices to improve biocompatibility and reduce protein adsorption.

- Data Table :

Surface Modification Type Purpose Outcome Biomedical Implants Enhance biocompatibility Reduced inflammatory response Diagnostic Devices Minimize nonspecific binding Increased assay performance

Mécanisme D'action

The mechanism of action of Amino-PEG10-alcohol involves its ability to react with various functional groups, thereby modifying the properties of the target molecules. The amino group can form covalent bonds with carboxylic acids, activated NHS esters, and carbonyls, while the alcohol group can undergo further derivatization or replacement with other reactive functional groups. This allows for the creation of targeted drug delivery systems and the modification of biomolecules for various applications .

Comparaison Avec Des Composés Similaires

Amino-PEGn-Alcohol Homologues

Compounds in this category share the amine and hydroxyl termini but vary in PEG chain length (Table 1).

Table 1: Comparison of Amino-PEGn-Alcohol Homologues

Key Trends :

PEG Derivatives with Alternative Functional Groups

These compounds retain the 10-unit PEG backbone but feature different reactive termini (Table 2).

Table 2: Comparison of PEG10 Derivatives with Varied Functional Groups

Key Insights :

- Azido vs. Amino: Azido-PEG10-alcohol enables click chemistry but lacks amine reactivity .

- Acid-Terminated: Amino-PEG10-acid facilitates covalent bonding with amine-bearing molecules (e.g., antibodies) .

- Boc Protection : N-Boc-PEG10-alcohol is stable in acidic conditions, ideal for sequential conjugations .

Performance in Drug Delivery Systems

Amino-PEG10-alcohol outperforms shorter homologues in ADC applications due to its optimal PEG length, which:

- Reduces Aggregation : Longer PEG chains (e.g., PEG12) may hinder target binding, while shorter chains (PEG3) offer insufficient solubility .

- Enhances Plasma Half-Life : PEG10 shields conjugated drugs from renal clearance .

In contrast, Azido-PEG10-alcohol is preferred in targeted delivery systems (e.g., APRPG-PEG-DSPE complexes) for its bioorthogonal reactivity .

Activité Biologique

Amino-PEG10-alcohol, also known as Amino-Polyethylene Glycol 10-alcohol, is a versatile compound widely utilized in scientific research due to its unique structural properties. This article delves into its biological activity, synthesis methods, applications, and relevant case studies.

Chemical Structure and Properties

Amino-PEG10-alcohol has the chemical formula and a CAS number of 129449-09-8. The compound features both an amino group (-NH) and a hydroxyl group (-OH), which contribute to its hydrophilic nature. The polyethylene glycol (PEG) spacer enhances solubility in aqueous environments, making it suitable for various biochemical applications.

Biological Activity

1. Bioconjugation and Drug Delivery:

Amino-PEG10-alcohol acts as a linker molecule in bioconjugation processes. Its amino group facilitates stable linkages with carboxylic acids and other electrophiles, allowing for the modification of biomolecules and surfaces. These properties are particularly valuable in drug delivery systems where enhanced solubility and bioavailability are critical for therapeutic efficacy.

2. Interaction with Biomolecules:

The reactivity of Amino-PEG10-alcohol with other biomolecules is a focal point of research. It has been shown to improve the stability and targeting capabilities of bioconjugates, which can effectively target specific cells or tissues in therapeutic applications.

Case Study 1: Role in Prenatal Alcohol Exposure

A study highlighted the role of PEG10 (a related protein) in mediating apoptosis resistance in neural stem cells (NSCs) during differentiation when exposed to ethanol. Elevated levels of PEG10 were associated with enhanced neuronal maturation, suggesting potential protective mechanisms against ethanol-induced developmental disruptions . Although Amino-PEG10-alcohol itself was not the focus, the insights into PEG10's biological activity provide context for understanding similar compounds.

Case Study 2: Methylation and Alcohol Use Disorders

Research indicated that alcohol consumption is linked to significant changes in DNA methylation patterns, particularly involving genes like SLC7A11. While Amino-PEG10-alcohol was not directly studied, its potential use in therapeutic interventions for alcohol-related disorders could be inferred from its properties as a bioconjugate agent .

Synthesis Methods

Amino-PEG10-alcohol can be synthesized through various methods, including:

- Direct amination of PEG derivatives: This method involves reacting PEG with amines to introduce amino functional groups.

- Modification of existing PEG structures: Chemical modifications can enhance the reactivity of PEG chains to facilitate bioconjugation.

Applications

The applications of Amino-PEG10-alcohol span multiple fields:

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Amino-PEG10-alcohol and ensuring purity?

- Methodological Answer : Synthesis typically involves coupling reactions between amino-terminated PEG precursors and alcohol-containing reagents. To ensure purity, researchers should employ size-exclusion chromatography (SEC) to isolate the desired product from unreacted precursors. Analytical techniques like nuclear magnetic resonance (NMR, H and C) and high-performance liquid chromatography (HPLC) are critical for confirming chemical structure and purity (>95%). Quantitative analysis via mass spectrometry (MS) further validates molecular weight accuracy .

Q. How can researchers characterize the bifunctional reactivity (amine and alcohol groups) of Amino-PEG10-alcohol?

- Methodological Answer : Reactivity can be assessed through functional group-specific assays:

- Amine reactivity : Use fluorescamine or ninhydrin assays to quantify primary amine availability.

- Alcohol reactivity : Conduct derivatization with activated esters (e.g., tosyl chloride) followed by HPLC or UV-Vis spectroscopy to confirm hydroxyl group activity.

Cross-linking experiments with model substrates (e.g., carboxylic acids for amines, ketones for alcohols) provide empirical validation of dual functionality .

Q. What solvent systems are optimal for solubilizing Amino-PEG10-alcohol in bioconjugation experiments?

- Methodological Answer : Water and polar aprotic solvents (e.g., DMSO, DMF) are preferred due to PEG’s hydrophilicity. For hydrophobic substrates, phase-transfer agents (e.g., Tween-20) or co-solvents (e.g., acetonitrile/water mixtures) can enhance solubility. Pre-solubilization in aqueous buffers (pH 6–8) is recommended to prevent aggregation during bioconjugation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize hydrolysis of Amino-PEG10-alcohol’s amine group during conjugation?

- Methodological Answer : Hydrolysis can be mitigated by:

- pH control : Maintain reaction pH < 7.5 to reduce nucleophilic attack on the amine.

- Temperature : Conduct reactions at 4°C to slow hydrolysis kinetics.

- Stoichiometry : Use a 2–3 molar excess of the amine-reactive partner (e.g., NHS esters) to compensate for hydrolysis losses.

Monitor reaction progress via real-time HPLC or fluorescence quenching assays .

Q. How can researchers resolve contradictions in reported solubility profiles of Amino-PEG10-alcohol across different solvent systems?

- Methodological Answer : Contradictions often arise from variations in PEG chain hydration or impurities. To address this:

- Systematic solubility testing : Use standardized protocols (e.g., USP <911>) across solvents (water, DMSO, ethanol) under controlled temperatures.

- Dynamic light scattering (DLS) : Measure hydrodynamic radius to detect aggregation.

- Impurity profiling : Identify trace solvents or salts (via ICP-MS) that may alter solubility. Cross-reference results with peer-reviewed datasets to isolate variables .

Q. What experimental designs are suitable for quantifying the impact of PEG chain length (e.g., PEG10 vs. PEG8) on drug delivery efficiency?

- Methodological Answer : Employ a comparative framework:

- In vitro : Use fluorescently tagged PEG derivatives to track cellular uptake kinetics via flow cytometry.

- In vivo : Compare pharmacokinetic parameters (e.g., half-life, biodistribution) in murine models using radiolabeled conjugates.

Statistical analysis (ANOVA with post-hoc tests) should account for batch-to-batch variability in PEG synthesis .

Guidance for Contradiction Analysis

- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when resolving data discrepancies .

- Example : If conflicting solubility data arise, design a controlled study to isolate variables (e.g., solvent purity, temperature) and use regression models to identify confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.